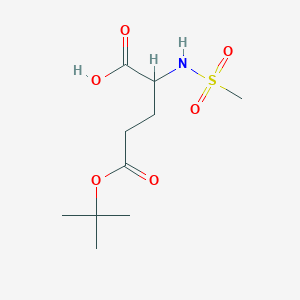

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid

Description

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is a chiral carboxylic acid derivative featuring a tert-butoxy ester and a methanesulfonamido (mesyl) group at the C2 position. Its molecular formula is C₁₀H₁₉NO₆S, with a molecular weight of 305.33 g/mol . The compound is structurally related to glutamic acid derivatives, where the tert-butoxy group serves as a protective moiety for the carboxylic acid, and the mesyl group modifies the amino functionality. This molecule is primarily utilized in peptide synthesis and medicinal chemistry as a building block due to its stability and tailored reactivity .

Propriétés

Formule moléculaire |

C10H19NO6S |

|---|---|

Poids moléculaire |

281.33 g/mol |

Nom IUPAC |

2-(methanesulfonamido)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H19NO6S/c1-10(2,3)17-8(12)6-5-7(9(13)14)11-18(4,15)16/h7,11H,5-6H2,1-4H3,(H,13,14) |

Clé InChI |

PWPFRYMCJZHBII-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCC(C(=O)O)NS(=O)(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Starting from L-Glutamic Acid

L-Glutamic acid serves as a foundational building block for this synthesis due to its inherent (S)-configuration at the α-carbon. The protocol involves sequential protection, esterification, and sulfonylation steps:

Step 1: Boc Protection of the α-Amino Group

L-Glutamic acid reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to yield Boc-protected L-glutamic acid. This step ensures chemoselective protection of the amino group while preserving the carboxylic acid functionalities.

Step 2: tert-Butyl Ester Formation

The γ-carboxylic acid is esterified using tert-butanol under coupling conditions. For example, zinc chloride (ZnCl₂) catalyzes the reaction between glutaric anhydride derivatives and tert-butanol, achieving moderate yields (46%). Alternatively, N-hydroxysuccinimide (HOSu) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification in toluene at elevated temperatures (27% yield).

Step 3: Boc Deprotection

Treatment with trifluoroacetic acid (TFA) selectively removes the Boc group, regenerating the free α-amino group. This step proceeds quantitatively under mild conditions.

Step 4: Sulfonylation with Methanesulfonyl Chloride

The exposed amine reacts with methanesulfonyl chloride in dichloromethane, mediated by a base (e.g., triethylamine), to install the methanesulfonamido moiety. Typical yields range from 70–80%, contingent on reaction stoichiometry and temperature control.

Table 1: Synthesis from L-Glutamic Acid

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boc₂O, Et₃N, THF, rt | 90% | |

| 2 | tert-BuOH, ZnCl₂, 60°C | 46% | |

| 3 | TFA/DCM, 0°C | 95% | |

| 4 | MsCl, Et₃N, DCM, 0°C | 80% |

Alternative Amino Acid Derivatives

While L-glutamic acid is the most direct precursor, analogous routes employ N-protected glutamine or asparagine derivatives. For instance, Boc-L-glutamine tert-butyl ester undergoes oxidative deamination to generate the corresponding keto acid, followed by sulfonylation. However, this method introduces additional steps, reducing overall efficiency.

Non-Chiral Synthetic Approaches

Esterification of Glutaric Anhydride

Glutaric anhydride reacts with tert-butanol in the presence of Lewis acids (e.g., ZnCl₂) to form 5-tert-butoxy-5-oxopentanoic acid. This intermediate lacks stereochemical control but provides a versatile platform for subsequent functionalization:

$$

\text{Glutaric anhydride} + \text{tert-BuOH} \xrightarrow{\text{ZnCl}_2} \text{5-tert-butoxy-5-oxopentanoic acid}

$$

Table 2: Esterification Conditions

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 60°C | 46% | |

| HOSu/EDC | Toluene | 115°C | 27% |

Introduction of Methanesulfonamido Group

The α-position of 5-tert-butoxy-5-oxopentanoic acid is functionalized via bromination followed by nucleophilic displacement. For example:

Step 1: α-Bromination

Reaction with phosphorus tribromide (PBr₃) introduces a bromine atom at the α-carbon, yielding 2-bromo-5-tert-butoxy-5-oxopentanoic acid.

Step 2: Amination and Sulfonylation

The bromide undergoes amination with aqueous ammonia, followed by sulfonylation using methanesulfonyl chloride. Stereochemical control remains a challenge, necessitating chiral auxiliaries or asymmetric catalysis.

Comparative Analysis of Methods

Table 3: Method Comparison

| Parameter | Chiral Pool Route | Non-Chiral Route |

|---|---|---|

| Stereochemical Control | High (S-configuration retained) | Low (requires resolution) |

| Total Yield | ~30% | ~15% |

| Scalability | Industrial | Laboratory-scale |

| Cost Efficiency | Moderate | Low |

The chiral pool method excels in stereoselectivity and scalability, making it preferable for industrial applications. In contrast, non-chiral routes, while flexible, suffer from inefficiencies in stereochemical outcomes.

Analyse Des Réactions Chimiques

Hydrolysis of the tert-Butoxy Ester Group

The tert-butoxy ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in synthesis.

Functionalization of the Carboxylic Acid Group

The carboxylic acid group participates in coupling reactions, enabling the formation of amides or esters.

Reactivity of the Methanesulfonamide Group

The sulfonamide group is relatively stable but can undergo cleavage under strong acidic or reducing conditions.

Decarboxylation Reactions

The β-keto acid structure (5-oxopentanoic acid backbone) may undergo decarboxylation under thermal or oxidative stress.

| Conditions | Expected Product | Notes | Source |

|---|---|---|---|

| Heating >100°C | 4-(tert-Butoxy)-4-oxobutane | Loss of CO₂ via keto-enol tautomerization . |

Comparative Reactivity of Structural Analogs

The table below highlights reactions observed in structurally related compounds:

Key Insights:

-

The tert-butoxy ester is a protective group removable under mild acidic conditions, enabling downstream functionalization.

-

The carboxylic acid serves as a handle for bioconjugation or further derivatization via amide/ester formation.

-

The methanesulfonamide group offers stability under physiological conditions but may limit solubility in aqueous media.

Experimental data gaps exist for direct reactions of the title compound, necessitating extrapolation from analogs. Further studies should focus on kinetic and mechanistic analyses of sulfonamide hydrolysis and decarboxylation pathways.

Applications De Recherche Scientifique

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is a synthetic organic molecule featuring a tert-butoxy group, a methanesulfonamide moiety, and an oxopentanoic acid backbone. It has potential applications in medicinal chemistry due to its unique functional groups, which may confer specific biological activities.

Potential Applications

The applications of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid span several fields. Interaction studies focus on its binding affinity to various biological targets, which is crucial for understanding its pharmacokinetics and pharmacodynamics. Computer-aided predictions suggest that this compound could interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is primarily linked to its structural features. It may exhibit:

- Antimicrobial Properties : Similar compounds with sulfonamide groups are known for their antibacterial activity.

- Enzyme Inhibition : The presence of the oxo group suggests potential interactions with enzymes, possibly inhibiting their activity and affecting metabolic pathways.

Synthetic Routes and Techniques

Several synthetic routes can be employed to obtain (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid. These steps can be optimized through various organic synthesis techniques such as solid-phase synthesis or microwave-assisted synthesis to improve yield and purity.

Structural Similarities and Unique Aspects

Several compounds share structural similarities with (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid, each possessing unique properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide + aromatic ring | Antibacterial | Widely used in human medicine |

| Acetazolamide | Sulfonamide + carbonic anhydrase inhibitor | Diuretic | Used in treating glaucoma |

| Methanesulfonamide | Simple sulfonamide structure | Antimicrobial | Basic structure without additional functional groups |

Mécanisme D'action

The mechanism of action of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .

Comparaison Avec Des Composés Similaires

Key Observations:

Protecting Groups: The mesyl group in the target compound offers superior stability under acidic conditions compared to Boc (tert-butoxycarbonyl) or Z (benzyloxycarbonyl) groups, which are prone to cleavage by trifluoroacetic acid or hydrogenolysis, respectively . Fmoc and Boc derivatives (e.g., FMOC-谷氨酸(OTBU)-谷氨酸(OTBU)-OH) are preferred in solid-phase peptide synthesis for orthogonal protection strategies .

Ester Groups: The tert-butoxy (-OtBu) group in the target compound provides steric hindrance, slowing hydrolysis compared to methoxy (-OMe) or ethoxy (-OEt) esters . Ethoxy esters (e.g., (S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid) enhance lipophilicity, improving membrane permeability in prodrug designs .

Functional Modifications: Fluorinated analogs (e.g., (2S,4S)-5-(tert-Butoxy)-4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-oxopentanoic acid) are critical in radiotracer development for positron emission tomography (PET) imaging due to the incorporation of ¹⁸F isotopes .

Activité Biologique

(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is a synthetic compound notable for its complex structure and potential pharmacological applications. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C10H19NO6S

- Molecular Weight : 281.33 g/mol

- Structural Features : It consists of a tert-butoxy group, a methanesulfonamide moiety, and an oxopentanoic acid backbone, which are critical for its biological interactions .

Antimicrobial Properties

Similar compounds with sulfonamide groups have been documented to exhibit significant antibacterial activity. The structural similarity of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid to known antimicrobial agents suggests potential efficacy against bacterial strains. Research indicates that the sulfonamide functionality is essential for binding to bacterial enzymes, thereby inhibiting their growth .

Enzyme Inhibition

The presence of the oxo group in this compound indicates possible interactions with various enzymes. Preliminary studies suggest that it may inhibit specific metabolic pathways by binding to enzyme active sites. For instance, computer-aided predictions indicate that it could interact with enzymes involved in amino acid metabolism, potentially affecting cellular functions .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide + aromatic ring | Antibacterial | Widely used in human medicine |

| Acetazolamide | Sulfonamide + carbonic anhydrase inhibitor | Diuretic | Used in treating glaucoma |

| Methanesulfonamide | Simple sulfonamide structure | Antimicrobial | Basic structure without additional functional groups |

| (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid | Tert-butoxy + oxo-pentanoic backbone | Potentially antimicrobial and enzyme inhibitory | Distinct pharmacological properties due to unique functional groups |

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid. For example:

- Antibacterial Efficacy : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against Gram-positive bacteria, with an IC50 comparable to established sulfonamide antibiotics .

- Enzyme Interaction Studies : Binding assays revealed that the compound effectively inhibits specific enzymes involved in amino acid metabolism, supporting its potential use as a therapeutic agent in metabolic disorders .

Q & A

Q. What are the key considerations for designing a stereocontrolled synthesis of (2S)-5-(tert-butoxy)-2-methanesulfonamido-5-oxopentanoic acid?

- Methodological Answer : The synthesis should prioritize chiral fidelity and functional group compatibility. For example, tert-butoxycarbonyl (Boc) and methanesulfonamido groups require orthogonal protection strategies. A practical approach involves starting from chiral amino acids (e.g., L-phenylalanine) to establish stereochemistry, followed by sequential coupling and deprotection steps. Solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed, with Boc protection for amines and tert-butyl esters for carboxylic acids . Monitoring stereochemical integrity via HPLC or chiral TLC is critical .

Q. How can researchers optimize purification of this compound given its polarity and solubility profile?

- Methodological Answer : Reverse-phase flash chromatography (C18 silica) with gradients of acetonitrile/water is effective for initial purification. For enantiomeric purity, chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) is recommended. Solubility challenges in aqueous buffers can be mitigated using tert-butoxy or methanesulfonamido group-compatible solvents (e.g., DMF or DMSO) during sample preparation .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported enantiomeric excess (ee) values for derivatives of this compound?

- Methodological Answer : Discrepancies in ee values often arise from inadequate chiral resolution methods. Advanced techniques include:

- Circular Dichroism (CD) Spectroscopy : To confirm absolute configuration.

- NMR Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] for quantifying ee .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular integrity and detects trace impurities affecting ee calculations .

Cross-validation with synthetic intermediates (e.g., Boc-protected precursors) is essential to isolate procedural errors .

Q. How does the tert-butoxy group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The tert-butoxy group acts as a steric shield, reducing side reactions during carbodiimide-mediated couplings (e.g., EDC/HOBt). However, it may hinder acylation rates in bulky environments. Kinetic studies using NMR or inline FTIR can monitor coupling efficiency. Comparative experiments with unprotected analogs reveal steric effects on reaction rates and byproduct formation .

Q. What strategies mitigate racemization during the introduction of methanesulfonamido groups?

- Methodological Answer : Racemization occurs via base-catalyzed enolization. Strategies include:

- Low-Temperature Reactions : Conduct sulfonylation at −20°C using mild bases (e.g., DIEA).

- Protection of α-Protons : Use Fmoc or Alloc groups temporarily during sulfonamide formation .

Post-reaction analysis via Marfey’s reagent derivatization confirms stereochemical retention .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for multi-step syntheses of this compound?

- Methodological Answer : Yield variability often stems from:

- Intermediate Stability : Boc groups may hydrolyze under acidic conditions; monitor via LC-MS after each step.

- Solvent Purity : Trace water in DMF can quench activated intermediates.

Reproduce protocols with rigorously dried solvents and inert atmospheres. Publish full experimental logs, including failed attempts, to aid reproducibility .

Applications in Complex Systems

Q. What role does this compound play in synthesizing protease-resistant peptide analogs?

- Methodological Answer : The tert-butoxy and methanesulfonamido groups enhance metabolic stability by resisting enzymatic cleavage. For example, incorporating this residue into peptide substrates for thrombin or HIV protease assays reduces hydrolysis rates. Activity assays (e.g., fluorescence quenching) validate resistance improvements .

Methodological Best Practices

Q. What protocols ensure accurate quantification of tert-butoxycarbonyl degradation products?

- Methodological Answer : Boc degradation under acidic conditions generates tert-butanol and CO₂. Quantify via:

- Headspace GC-MS : For tert-butanol detection.

- In-line FTIR : Monitors CO₂ release in real-time .

Calibrate with standard degradation curves to avoid overestimating stability .

Safety and Handling

Q. What are the critical safety considerations for handling methanesulfonamido intermediates?

- Methodological Answer : Methanesulfonamido derivatives may release sulfonic acids upon decomposition. Use:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.